Regioisomer Identification by ¹⁵N NMR
Regioisomeric triazolopyrimidines bearing the [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine scaffolds can be unambiguously differentiated by ¹H-¹⁵N HMBC experiments through measurement of ¹⁵N chemical shifts [1]. The [4,3-a] regioisomer can undergo thermal Dimroth rearrangement to the more thermodynamically stable [1,5-a] counterpart, a conversion unequivocally tracked by ¹⁵N NMR data [1]. DFT calculations at the B3LYP/6-311++G(d,p) level corroborated that [1,2,4]triazolo[1,5-a]pyrimidines are more stable than their [4,3-a] counterparts [2]. While direct thermodynamic data for [1,2,3]triazolo[1,5-a]pyrimidine versus its potential regioisomers are not available in the open literature, the analytical methodology is directly transferable for identity verification and purity assessment of the [1,2,3] series.
| Evidence Dimension | Regioisomer identity and thermodynamic stability |
|---|---|
| Target Compound Data | ¹H-¹⁵N HMBC can distinguish [1,5-a] from [4,3-a] regioisomers; [1,5-a] form is thermodynamically favored (DFT B3LYP/6-311++G(d,p)) |
| Comparator Or Baseline | [1,2,4]triazolo[4,3-a]pyrimidine regioisomers are less stable and undergo Dimroth rearrangement to [1,5-a] form |
| Quantified Difference | Qualitative: [1,5-a] series is the thermodynamically stable configuration; [4,3-a] isomers rearrange under thermal conditions |
| Conditions | DFT calculations at B3LYP/6-311++G(d,p) level; ¹H-¹⁵N HMBC NMR experiments (Magnetic Resonance in Chemistry, 2010) |
Why This Matters
Procurement of the correct regioisomer is critical because [4,3-a] forms can rearrange to [1,5-a] forms under thermal or acidic conditions, leading to batch inconsistency if not analytically verified.
- [1] Salgado, A.; Varela, C.; Collazo, A. M. G.; Pevarello, P. Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by ¹H-¹⁵N HMBC experiments. Magn. Reson. Chem. 2010, 48 (8), 614–622. DOI: 10.1002/mrc.2634 View Source
- [2] Pevarello, P. et al. Synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of [1,2,4]-triazolo[4,3-a]pyrimidines: A theoretical and NMR study. Figure 2. Academia.edu. https://www.academia.edu/figures/39424190/figure-2-equilibria-of-isomers-and-tautomers-in-the-triazole (accessed 2026-04-28). View Source
